

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-2-ol

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Compound of Interest

Compound Name: 5-Chloro-6-methylpyridin-2-OL

Cat. No.: B018866

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 103997-23-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **5-Chloro-6-methylpyridin-2-ol**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties

5-Chloro-6-methylpyridin-2-ol, also known as 5-chloro-6-methyl-2-pyridone, is a substituted pyridine derivative. While extensive experimental data for this specific compound is not readily available in public literature, its fundamental properties can be summarized. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form.

Table 1: General Properties of **5-Chloro-6-methylpyridin-2-ol**

Property	Value	Source
CAS Number	103997-23-5	[1][2]
Molecular Formula	C ₆ H ₆ ClNO	[1]
Molecular Weight	143.6 g/mol	[1]
Purity	≥98% (Commercially available)	[1]

Note: Experimental values for melting point, boiling point, and solubility are not currently available in the cited literature.

Synthesis and Chemical Reactivity

The synthesis of **5-Chloro-6-methylpyridin-2-ol** is not extensively detailed in publicly accessible literature. However, general synthetic strategies for related substituted pyridones can be inferred. A common route involves the halogenation and subsequent functionalization of a corresponding methyl-pyridin-2-ol precursor.

One potential synthetic pathway could involve the chlorination of 6-methylpyridin-2-ol. The regioselectivity of this reaction would be a critical factor to control to achieve the desired 5-chloro substitution pattern.

The chemical reactivity of **5-Chloro-6-methylpyridin-2-ol** is dictated by the interplay of the chloro, methyl, and hydroxyl/oxo functional groups on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the pyridyl nitrogen influences the aromaticity and reactivity of the ring system. The hydroxyl group can undergo O-alkylation and other transformations, while the pyridone nitrogen can be a site for N-alkylation.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities for **5-Chloro-6-methylpyridin-2-ol** have not been reported, substituted pyridin-2-one scaffolds are recognized as privileged structures in medicinal chemistry.^[3] Derivatives of this core are being investigated for a wide range of therapeutic applications due to their ability to mimic biological molecules and interact with various enzymatic and receptor targets.

The presence of a chlorine atom, a methyl group, and a hydroxyl/oxo group provides multiple points for chemical modification, making **5-Chloro-6-methylpyridin-2-ol** a potentially valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The chlorine substituent, in particular, can be a site for cross-coupling reactions to introduce further molecular diversity.

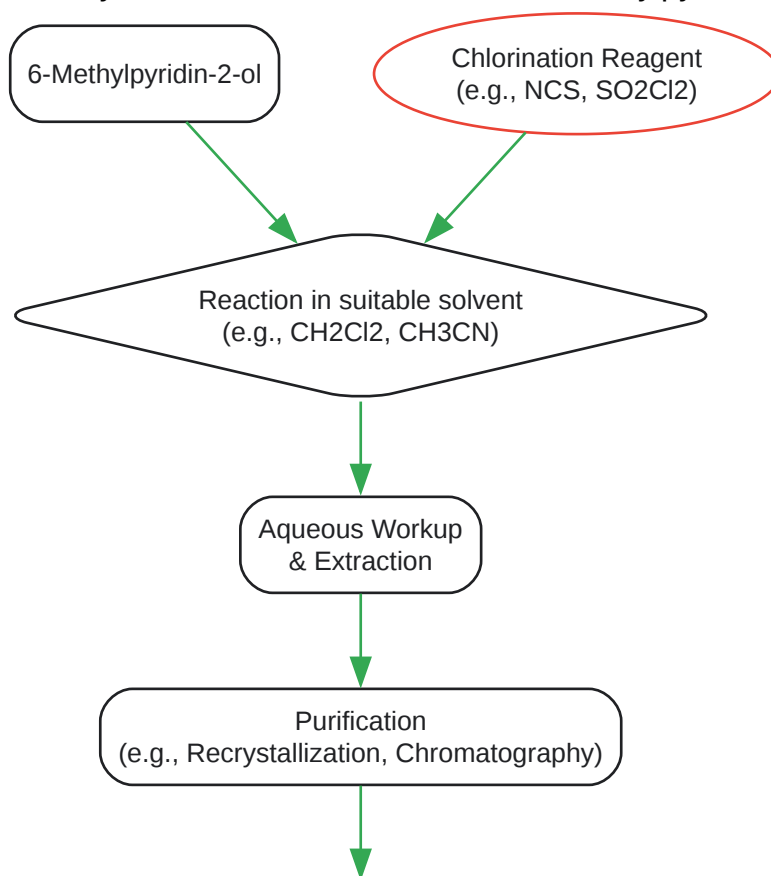
Experimental Protocols and Spectral Data

Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of **5-Chloro-6-methylpyridin-2-ol** are not currently available. For researchers interested in this compound, the following general experimental workflows can be considered.

General Synthetic Workflow

A potential synthetic approach could be visualized as follows:

General Synthetic Workflow for 5-Chloro-6-methylpyridin-2-ol

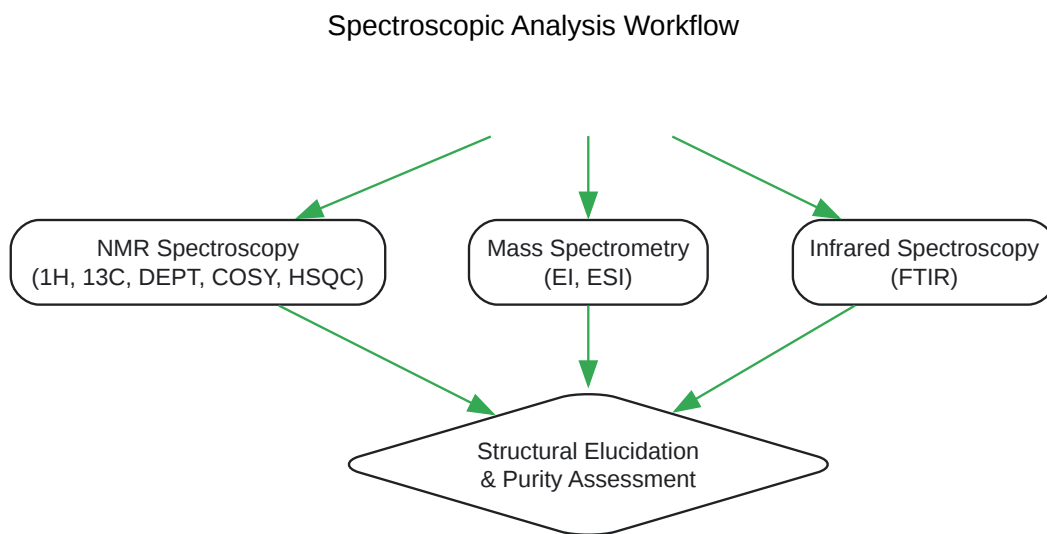


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Caption: A generalized workflow for the synthesis of **5-Chloro-6-methylpyridin-2-ol**.

Spectroscopic Analysis Workflow

For the characterization of the synthesized product, a standard analytical workflow would be employed:



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Caption: A standard workflow for the spectroscopic characterization of the target compound.

Note: The DOT scripts provided are for illustrative purposes and represent general experimental logic. Specific conditions would need to be optimized.

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References

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